C9H14BrN3O2

Description

Structural Classification and Nomenclature Considerations for C9H14BrN3O2

The chemical formula this compound does not refer to a single entity but rather to several isomers, each with a unique three-dimensional structure and, consequently, distinct chemical properties and nomenclature. The primary structural variations among these isomers lie in the nature of their heterocyclic core, which is typically either a pyrazole (B372694) or an imidazole (B134444) ring system.

One of the most frequently cited isomers is tert-butyl 5-bromo-1-methyl-1H-pyrazol-3-ylcarbamate . google.comchemshuttle.comsigmaaldrich.com This compound features a pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The structure is further characterized by a bromine atom at the 5-position, a methyl group at the 1-position of the pyrazole ring, and a tert-butyl carbamate (B1207046) group attached to the 3-position. The tert-butyl carbamate group is a common protecting group in organic synthesis, which can be removed under specific conditions to reveal a reactive amine functional group. google.commdpi.com

Another notable isomer is tert-butyl N-(2-bromo-1-methyl-1H-imidazol-4-yl)carbamate . smolecule.com This compound is built upon an imidazole scaffold, a five-membered aromatic heterocycle with two non-adjacent nitrogen atoms. In this isomer, a bromine atom is located at the 2-position, a methyl group at the 1-position of the imidazole ring, and a tert-butyl carbamate group at the 4-position. The position of the bromine atom and the arrangement of the nitrogen atoms in the imidazole ring distinguish it structurally and chemically from its pyrazole counterpart. smolecule.com

Other isomers with the same molecular formula include Ethyl 4-Bromo-1-methyl-3-[(methylamino)methyl]pyrazole-5-carboxylate . This compound also possesses a pyrazole core but has a different substitution pattern, including an ethyl carboxylate group.

The table below summarizes the structural and nomenclature details of some of the prominent isomers of this compound.

| Isomer Name | Core Heterocycle | Key Substituents |

| tert-butyl 5-bromo-1-methyl-1H-pyrazol-3-ylcarbamate | Pyrazole | 5-bromo, 1-methyl, 3-(tert-butyl carbamate) |

| tert-butyl N-(2-bromo-1-methyl-1H-imidazol-4-yl)carbamate | Imidazole | 2-bromo, 1-methyl, 4-(tert-butyl carbamate) |

| Ethyl 4-Bromo-1-methyl-3-[(methylamino)methyl]pyrazole-5-carboxylate | Pyrazole | 4-bromo, 1-methyl, 3-(methylaminomethyl), 5-(ethyl carboxylate) |

The synthesis of these compounds involves multi-step chemical reactions. For instance, the synthesis of tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl)carbamate can be achieved from diethyl butynedioate and methylhydrazine, followed by a series of reactions including bromination, hydrolysis, and the introduction of the tert-butyl carbamate group. google.com

Research Significance and Academic Context of Analogous Chemical Scaffolds

The research significance of compounds with the molecular formula this compound stems largely from the inherent utility of their core heterocyclic scaffolds—brominated pyrazoles and imidazoles. These scaffolds are considered "privileged structures" in medicinal chemistry, meaning they are capable of binding to multiple biological targets and are frequently found in biologically active compounds. mdpi.comijsrtjournal.com

Brominated Pyrazole Scaffold:

The pyrazole ring is a fundamental building block in the development of a wide range of pharmaceuticals and agrochemicals. nih.govresearchgate.netglobalresearchonline.net The presence of a bromine atom on the pyrazole ring enhances its utility as a synthetic intermediate. Bromine can act as a leaving group in cross-coupling reactions, such as Suzuki-Miyaura couplings, allowing for the introduction of various other functional groups and the construction of more complex molecular architectures. chemshuttle.com

Research has demonstrated that pyrazole-containing compounds exhibit a broad spectrum of biological activities, including anti-inflammatory and anticancer properties. nih.gov Specifically, brominated pyrazoles are valuable precursors for the synthesis of protein kinase inhibitors, which are a critical class of targeted cancer therapies. chemshuttle.commdpi.com The pyrazole scaffold's stability against metabolic degradation, compared to some other heterocyclic rings, makes it an attractive feature in drug design. mdpi.com Furthermore, the versatility of the pyrazole core allows for its use in the development of pesticides and herbicides in agricultural chemistry. smolecule.com

Brominated Imidazole Scaffold:

The imidazole ring is another cornerstone of medicinal chemistry, found in numerous natural products and synthetic drugs. nih.govontosight.aiajrconline.org Its two nitrogen atoms can participate in hydrogen bonding, which can be crucial for the interaction of a molecule with a biological target. nih.gov The introduction of a bromine atom to the imidazole ring modifies its electronic properties and reactivity, providing a handle for further chemical modifications.

Brominated imidazole derivatives are investigated for a variety of pharmacological applications. They are recognized as important intermediates in the synthesis of new therapeutic agents, including those with antimicrobial and enzyme-inhibiting properties. smolecule.comontosight.ai The imidazole core can interact with diverse biomolecules, leading to a wide range of biological activities. nih.gov The structural features of brominated imidazoles make them valuable in the discovery of novel drugs targeting various diseases. smolecule.comijsrtjournal.com For example, they have been used in the development of inhibitors for enzymes involved in various disease pathways. ontosight.ai

Structure

2D Structure

3D Structure

Properties

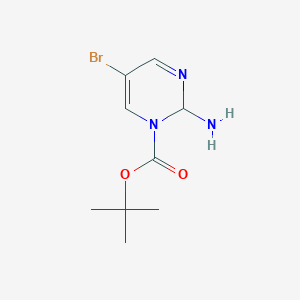

IUPAC Name |

tert-butyl 2-amino-5-bromo-2H-pyrimidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BrN3O2/c1-9(2,3)15-8(14)13-5-6(10)4-12-7(13)11/h4-5,7H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOULCZLETCTSOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C=NC1N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of C9h14brn3o2

Established Synthetic Routes to C9H14BrN3O2 and Related Compounds

The synthesis of tert-butyl N-(2-bromo-1-methyl-1H-imidazol-4-yl)carbamate generally involves a multi-step sequence that constructs and functionalizes the core imidazole (B134444) ring. A typical pathway includes the formation of the imidazole ring, followed by regioselective bromination and subsequent installation of the carbamate (B1207046) group. smolecule.com

A general synthesis involves three key transformations: smolecule.com

Imidazole Ring Formation : This can be achieved through various methods, including the cyclization of appropriate precursors like amido-nitriles, often facilitated by a catalyst. smolecule.com

Bromination : The formed imidazole ring is then brominated. The 2-position of the imidazole ring is susceptible to electrophilic substitution, and brominating agents such as N-bromosuccinimide (NBS) are commonly used under mild conditions to install the bromine atom. smolecule.com

Carbamate Formation : The final step is the reaction of the amino group on the imidazole ring with an electrophilic carbamoylating agent. For the target molecule, this involves reacting the 2-bromo-1-methyl-1H-imidazol-4-amine with di-tert-butyl dicarbonate (B1257347) (Boc)2O or tert-butyl chloroformate in the presence of a base to yield the N-Boc protected carbamate. smolecule.com

Organocatalytic Synthesis Approaches

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for the synthesis of heterocyclic compounds like imidazoles. Imidazole itself can act as an organocatalyst due to its amphoteric nature, possessing both a basic pyridine-like nitrogen and an acidic N-H group. ias.ac.in

While a specific organocatalytic route for tert-butyl N-(2-bromo-1-methyl-1H-imidazol-4-yl)carbamate is not extensively documented, the principles of organocatalysis are widely applied to the synthesis of related imidazole and carbamate structures. For instance, chiral N-heterocyclic carbene (NHC) organocatalysts have been used in the construction of substituted imidazoles from aryl methyl ketones and benzylamines. rsc.org Furthermore, the enantioselective bromoaminocyclization of O-cinnamyl tosylcarbamate, a reaction that forms a C-Br and a C-N bond, has been successfully achieved using Cinchona-derived organocatalysts, highlighting the potential for asymmetric synthesis of related bromo-functionalized carbamates. researchgate.net

Table 1: Examples of Organocatalysts in Imidazole Synthesis This table presents examples of organocatalysts used for the synthesis of various imidazole derivatives, illustrating the potential applicability to the target compound.

| Catalyst | Reactants | Product Type | Reference |

|---|---|---|---|

| Imidazole | Aromatic aldehydes, malononitrile, phthalhydrazide | 1H-pyrazolo[1,2-b]phthalazine-5,10-diones | ias.ac.in |

| L-proline derived magnetic nanoparticles | Benzil, aldehydes, amines, ammonium (B1175870) acetate | Tri- and tetra-substituted imidazoles | rsc.org |

| Chiral Bicyclic Imidazole | P-racemic phosphoryl chloride, protected nucleoside | Chiral phosphoramidates (related to drug synthesis) | researchgate.net |

Intramolecular Halocyclization Reactions

Intramolecular halocyclization is a powerful strategy for constructing heterocyclic rings, where an electrophilic halogen source activates a double or triple bond within a molecule, prompting a nucleophilic attack from another part of the same molecule. mdpi.com This method allows for the simultaneous formation of a new ring and the introduction of a halogen atom.

The synthesis of the target compound's core structure could be envisioned through an intramolecular halocyclization pathway. For example, a suitably substituted acyclic precursor containing an alkene or alkyne and a urea (B33335) or guanidine-like moiety could undergo bromoaminocyclization. The regioselectivity of such cyclizations (endo vs. exo) can often be controlled by the choice of the halogenating agent, catalyst, or substrate structure. mdpi.com Research by the Yeung group has shown that the endo/exo selectivity in bromocyclizations of cyclopropyl (B3062369) amides can be controlled by the substrate's substitution pattern. mdpi.com Moreover, studies on the bromoaminocyclization of O-allyl carbamates using organocatalysts demonstrate the feasibility of forming cyclic carbamates with a bromine atom on the ring system. researchgate.net The cyclization of N-tosyl carbamates with a halogen source is also a known method to produce substituted oxazolidin-2-ones. biointerfaceresearch.com

Reaction Mechanism Elucidation in Synthesis

Understanding the reaction mechanisms is crucial for optimizing synthetic routes. The formation of tert-butyl N-(2-bromo-1-methyl-1H-imidazol-4-yl)carbamate involves several key mechanistic steps.

Imidazole Ring Formation : Many imidazole syntheses proceed through the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia (B1221849) (or an ammonium salt), known as the Radziszewski synthesis. The mechanism involves the formation of an imine, followed by cyclization and subsequent oxidation/aromatization to form the imidazole ring. acs.org

Carbamate Formation : The formation of the tert-butyl carbamate (Boc group) typically proceeds via the reaction of an amine with an electrophilic Boc-transfer reagent. When using N,N'-carbonyldiimidazole (CDI), the carboxylic acid (or in this context, the amine precursor) attacks the carbonyl group of CDI, leading to a reactive mixed anhydride (B1165640) intermediate. This is then attacked by a nucleophile. utoronto.ca In peptide synthesis, this intermediate reacts with an amine to form a peptide bond. wikipedia.org An alternative for carbamate synthesis from carboxylic acids is the Lossen rearrangement, where a hydroxamic acid derivative rearranges to an isocyanate, which is then trapped by an alcohol (like tert-butanol) to form the carbamate. google.com

Development of Novel Synthetic Strategies for this compound

Modern synthetic chemistry emphasizes the development of novel strategies that are more efficient, cost-effective, and environmentally friendly. For a molecule like this compound, this involves exploring green chemistry principles and advanced reaction designs like multicomponent reactions.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. For imidazole synthesis, this has led to the development of numerous eco-friendly protocols.

Solvent-Free and Aqueous Media : Many syntheses of imidazole derivatives have been developed under solvent-free conditions or in greener solvents like water or ethanol-water mixtures, often with microwave or ultrasonic irradiation to accelerate the reaction. asianpubs.orgias.ac.inresearchgate.net

Reusable Catalysts : The use of heterogeneous and recyclable catalysts is a cornerstone of green chemistry. For imidazole synthesis, various nanocatalysts, such as Cu@imine/Fe3O4 magnetic nanoparticles and silica (B1680970) tungstic acid, have been employed, which can be easily separated and reused for multiple cycles with minimal loss of activity. rsc.orgisca.me

Energy-Efficient Methods : Microwave irradiation and ultrasonic assistance have been shown to significantly reduce reaction times and improve yields in the synthesis of substituted imidazoles, making the processes more energy-efficient. isca.meresearchgate.netmdpi.com

Table 2: Green Catalytic Systems for Imidazole Derivative Synthesis This table highlights various environmentally benign catalysts used in the synthesis of imidazole derivatives.

| Catalytic System | Reaction Conditions | Advantages | Reference |

|---|---|---|---|

| Cu@imine/Fe3O4 MNPs | Solvent-free | Recyclable catalyst, high yields, short reaction times | rsc.org |

| Silica Tungstic Acid | Microwave irradiation | High yields, operational simplicity, short reaction time | isca.me |

| PEG-SOCl | Water, room temp. or microwave | Recyclable, non-hazardous catalyst, green solvent | ijpsr.com |

| Fruit Juice (e.g., Citrus limon) | Solvent-free, room temp. | Biodegradable catalyst, mild conditions, cost-effective | researchgate.net |

| NiFe2O4-geopolymer nano-catalyst | Ultrasonic irradiation | Green nano-catalyst, accelerated reaction | mdpi.com |

Multicomponent Reaction Design for this compound Analogs

Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a product that contains significant portions of all the reactants. sioc-journal.cn MCRs are highly atom-economical and efficient, making them ideal for creating libraries of structurally diverse compounds.

The synthesis of substituted imidazoles is well-suited for MCR strategies. The classical Radziszewski synthesis and its modern variations are often performed as one-pot, multicomponent reactions. For example, highly substituted imidazoles can be synthesized in excellent yields via a one-pot condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, an amine, and ammonium acetate, often catalyzed by a Lewis or Brønsted acid. organic-chemistry.orgisca.me Erbium triflate has been shown to be an effective catalyst for such transformations. organic-chemistry.org This approach could be adapted to produce analogs of this compound by using appropriately functionalized starting materials. The development of an MCR for the direct synthesis of the target molecule or its immediate precursor would represent a significant improvement in synthetic efficiency.

Table 3: Examples of Multicomponent Reactions for Imidazole Synthesis This table showcases different MCR strategies for synthesizing various substituted imidazoles.

| Catalyst | Components | Product Type | Reference |

|---|---|---|---|

| Erbium triflate | α-azido chalcones, aryl aldehydes, anilines | Highly substituted imidazoles | organic-chemistry.org |

| MnO2/FeSO4 | Benzil, aromatic aldehyde, ammonium acetate | 2,4,5-triaryl substituted imidazoles | jchr.org |

| p-Toluene sulfonic acid (PTSA) | Benzil, substituted benzaldehyde, ammonium acetate, aniline | 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles | isca.me |

| Iodine in water | Diketone/α-hydroxy ketone, aldehyde, amine, ammonium acetate | Tetra- and trisubstituted imidazoles | acs.org |

Derivatization and Functionalization Studies of this compound

The modification of the Bromo-dragonFLY molecule is primarily aimed at understanding its structure-activity relationships, particularly concerning its interaction with serotonin (B10506) receptors. um.edu.mt

Structure-Directed Chemical Modifications

Structure-directed chemical modifications of Bromo-dragonFLY have been a key area of research to explore how changes in its molecular architecture affect its biological activity. um.edu.mt The core structure of Bromo-dragonFLY, a benzodifuran ring system with a brominated aminopropane side chain, offers several sites for modification. um.edu.mtvumc.org

One area of modification involves the substitution of the bromine atom with other halogens, such as chlorine (Cl), iodine (I), or a trifluoromethyl (CF₃) group. These changes are designed to assess the electronic effects of the substituent on the molecule's interaction with its biological targets. Another approach to modification is the alteration of the aminopropane side chain. maps.org

Research has also explored the synthesis of homologues with different ring systems, such as tetrahydrobenzodifuranyl derivatives. nih.gov The aromatization of the dihydrofuran rings has been shown to increase both binding affinity and potency at serotonin receptors. researchgate.net

Stereochemical Control in this compound Analog Preparation

The synthesis of Bromo-dragonFLY presents a stereochemical challenge, as it can exist as two different stereoisomers, or enantiomers: (R)-(-)-Bromo-dragonFLY and (S)-(+)-Bromo-dragonFLY. core.ac.uk Research has shown that the (R)-enantiomer is the more pharmacologically active of the two. um.edu.mtvumc.orgwikipedia.org This has necessitated the development of enantiospecific synthetic routes to isolate the desired (R)-isomer. wikipedia.org

One successful enantiospecific synthesis, reported in 2001, utilizes a derivative of D-alanine, a naturally occurring chiral amino acid. wikipedia.org This chiral starting material is reacted with 2,3,6,7-tetrahydrobenzodifuran in a Friedel-Crafts acylation. wikipedia.org This reaction introduces a β-keto group and, crucially, sets the stereochemistry of the molecule. wikipedia.org The unwanted β-keto moiety is subsequently removed using triethylsilane in trifluoroacetic acid, preserving the chirality of the amine. wikipedia.org

The synthesis of deuterated analogs, such as (±)-Bromo-DragonFLY-D5 HCl, has also been developed for use as internal standards in forensic and clinical analysis. cerilliant.com This synthesis starts with DL-alanine-3,3,3-D3 and involves a critical reduction step with triethylsilane-D and trifluoroacetic acid-D to introduce deuterium (B1214612) at the benzylic position. cerilliant.com

Mechanistic Investigations of this compound Chemical Reactions

Understanding the reaction mechanisms involved in the synthesis and transformation of Bromo-dragonFLY is crucial for optimizing synthetic routes and for the analysis of the compound and its by-products.

Identification and Characterization of Reaction Intermediates

The synthesis of Bromo-dragonFLY involves a multi-step process with several key intermediates. maps.org The initial racemic synthesis starts with the dialkylation of hydroquinone (B1673460) with 1-bromo-2-chloroethane, which is then brominated and cyclized with n-butyllithium to form the 2,3,6,7-tetrahydrobenzodifuran ring system. wikipedia.org

Subsequent formylation and condensation with nitroethane yield a nitropropene derivative. This nitropropene intermediate is then reduced to the corresponding amine using lithium aluminium hydride. wikipedia.org The amine is protected, often with a trifluoroacetyl group, before para-bromination and oxidation of the tetrahydrobenzodifuran ring to the fully aromatic benzodifuran system using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). wikipedia.org The final step is the deprotection of the amine to yield racemic Bromo-dragonFLY. wikipedia.org

In the enantiospecific synthesis, a key intermediate is the chiral β-keto compound formed from the Friedel-Crafts acylation of D-alanine with 2,3,6,7-tetrahydrobenzodifuran. Another important intermediate is the protected amine, Intermediate H, which is formed after the oxidation of Intermediate G with DDQ. maps.org

The synthesis of precursor ketones, such as benzodifuranyl propanone and its brominated and tetrahydrobenzodifuranyl homologues, has also been explored as an alternative route. nih.gov These ketones can potentially be converted to Bromo-dragonFLY and its analogs. nih.gov The characterization of these intermediates and the final products is typically carried out using a range of analytical techniques, including FTIR, NMR, HPLC, GC, and MS. nih.gov

A study on the metabolism of Bromo-dragonFLY showed that it is resistant to metabolism in in vitro systems using human liver microsomes and cytosol. nih.gov However, its analog, 2C-B-fly, was found to be metabolized to monohydroxylated and N-acetylated products, with an aldehyde metabolite also being trapped. nih.gov

Analysis of Transition States and Energetic Profiles

Detailed computational analysis of the transition states and energetic profiles of the reactions involved in the synthesis of Bromo-dragonFLY is not extensively reported in the available literature. However, some insights can be gleaned from the reaction conditions and the types of reactions employed.

The Friedel-Crafts acylation step in the enantiospecific synthesis likely proceeds through a standard electrophilic aromatic substitution mechanism, with the formation of a carbocation intermediate that is stabilized by the electron-rich tetrahydrobenzodifuran ring. The use of a Lewis acid catalyst is typical for this type of reaction.

The reduction of the β-keto group with triethylsilane in trifluoroacetic acid is a reductive deoxygenation reaction. The mechanism likely involves the protonation of the ketone by the strong acid, followed by hydride transfer from the triethylsilane.

The oxidation of the tetrahydrobenzodifuran ring with DDQ is a dehydrogenation reaction. This reaction typically proceeds through a hydride abstraction mechanism, leading to the formation of a more stable, aromatic system.

Further research, including computational modeling, would be necessary to fully elucidate the transition states and energetic profiles of these and other reactions in the synthesis of Bromo-dragonFLY.

Table of Compound Names

| Common Name/Abbreviation | Systematic Name |

| Bromo-dragonFLY | 1-(8-bromobenzo[1,2-b:4,5-b']difuran-4-yl)-2-aminopropane |

| (R)-(-)-Bromo-dragonFLY | (R)-1-(8-bromobenzo[1,2-b:4,5-b']difuran-4-yl)-2-aminopropane |

| (S)-(+)-Bromo-dragonFLY | (S)-1-(8-bromobenzo[1,2-b:4,5-b']difuran-4-yl)-2-aminopropane |

| (±)-Bromo-DragonFLY-D5 HCl | Deuterated Bromo-dragonFLY hydrochloride |

| 2C-B-fly | 1-(8-Bromo-2,3,6,7-tetrahydrobenzo[1,2-b;4,5-b']difuran-4-yl)-2-aminoethane hydrochloride |

| D-alanine | (R)-2-aminopropanoic acid |

| 2,3,6,7-tetrahydrobenzodifuran | 2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran |

| Hydroquinone | Benzene-1,4-diol |

| 1-bromo-2-chloroethane | 1-bromo-2-chloroethane |

| n-butyllithium | n-butyllithium |

| Nitroethane | Nitroethane |

| Lithium aluminium hydride | Lithium aluminium hydride |

| Trifluoroacetic anhydride | Trifluoroacetic anhydride |

| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone |

| Triethylsilane | Triethylsilane |

| Trifluoroacetic acid | Trifluoroacetic acid |

| Benzodifuranyl propanone | 1-(benzo[1,2-b:4,5-b']difuran-4-yl)propan-2-one |

Advanced Spectroscopic and Structural Characterization of C9h14brn3o2

X-ray Crystallography for C9H14BrN3O2

X-ray crystallography stands as a powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. The successful application of this method to this compound would be contingent on the ability to grow single crystals of suitable quality.

Single-Crystal X-ray Diffraction Analysis of this compound

The initial step in the crystallographic analysis would involve mounting a single crystal of this compound on a goniometer and exposing it to a monochromatic X-ray beam. The resulting diffraction pattern, consisting of a unique set of reflections, would be collected by a detector. The intensity and geometric distribution of these diffracted X-rays are directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice. Analysis of this diffraction data would yield crucial information about the crystal system, space group, and the dimensions of the unit cell.

Elucidation of Crystal Structure and Intermolecular Interactions

Following data collection, the phase problem would be addressed to reconstruct the electron density map of the molecule. From this map, the precise coordinates of each atom (carbon, hydrogen, bromine, nitrogen, and oxygen) in the asymmetric unit could be determined. This would reveal the exact molecular structure of this compound, including bond lengths, bond angles, and torsional angles. Furthermore, a detailed analysis of the crystal packing would allow for the identification and characterization of any intermolecular interactions, such as hydrogen bonds, halogen bonds, or van der Waals forces, which are critical for understanding the solid-state behavior of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. A comprehensive NMR study of this compound would provide detailed insights into its chemical environment and connectivity.

High-Resolution 1H and 13C NMR Studies

High-resolution 1H (proton) NMR spectroscopy would reveal the number of distinct proton environments in the this compound molecule, their chemical shifts providing information about their electronic surroundings. The integration of the signals would correspond to the relative number of protons in each environment, while the splitting patterns (multiplicity) would offer insights into the connectivity of neighboring protons through scalar coupling.

Similarly, 13C NMR spectroscopy would identify the number of unique carbon environments. The chemical shifts of the carbon signals would indicate the type of carbon atom (e.g., aliphatic, aromatic, carbonyl).

Hypothetical NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| 1H | Hypothetical Value | e.g., Singlet, Doublet | Relative No. of Protons |

Advanced 2D NMR Techniques for Connectivity and Conformation

To establish the complete bonding framework and stereochemistry of this compound, a suite of two-dimensional (2D) NMR experiments would be essential. Techniques such as COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings, establishing the connectivity of proton networks. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be employed to correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. This would allow for the unambiguous assignment of all proton and carbon signals and the assembly of the molecular skeleton. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments could provide information about the spatial proximity of protons, aiding in the determination of the molecule's conformation and stereochemistry.

Mass Spectrometry (MS) Techniques for this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

For this compound, high-resolution mass spectrometry (HRMS) would be crucial for confirming its elemental composition. By precisely measuring the mass-to-charge ratio (m/z) of the molecular ion, the exact molecular formula can be verified, distinguishing it from other compounds with the same nominal mass.

Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) could be used to generate ions of the molecule. Subsequent tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the parent ion and analysis of the resulting fragment ions. The fragmentation pattern would provide valuable clues about the structural motifs present in the this compound molecule. The characteristic isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) would be a key signature in the mass spectrum, aiding in the identification of bromine-containing fragments.

Hypothetical Mass Spectrometry Data for this compound

| Technique | Ion | m/z (Observed) | m/z (Calculated) |

|---|---|---|---|

| HRMS-ESI | [M+H]+ | Hypothetical Value | Calculated for C9H15BrN3O2+ |

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a compound by providing a highly accurate mass measurement. acs.orgnih.govresearchgate.net For this compound, HRMS would be employed to confirm its molecular formula. The theoretical exact mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O).

The presence of bromine, with its two primary isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, results in a characteristic isotopic pattern in the mass spectrum. libretexts.orglibretexts.org The molecular ion peak (M+) will appear as a pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z). This distinctive isotopic signature is a clear indicator of a bromine-containing compound. libretexts.orglibretexts.org

| Isotopologue | Exact Mass | Relative Abundance (%) |

|---|---|---|

| C9H1479BrN3O2 | 275.0270 | 100.0 |

| C9H1481BrN3O2 | 277.0250 | 97.3 |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Solution-Phase Analysis

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar and thermally labile molecules in solution. nih.gov For this compound, ESI-MS would provide information on its behavior in solution and its fragmentation pattern, which is crucial for structural elucidation. In positive ion mode, the protonated molecule [M+H]⁺ would be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ could be detected, particularly if acidic protons are present.

A key feature in the mass spectrometry of brominated organic compounds is the facile loss of the bromine atom. tandfonline.comtandfonline.comresearchgate.net In negative-ion ESI-MS, in-source fragmentation can be induced to selectively detect organobromine compounds by monitoring for the bromide ions at m/z 79 and 81. tandfonline.comtandfonline.comresearchgate.net Tandem mass spectrometry (MS/MS) experiments on the protonated or deprotonated molecular ions would reveal characteristic fragmentation pathways, aiding in the identification of the compound's structural motifs.

| Ion | Expected m/z (for 79Br/81Br) | Ionization Mode | Fragmentation |

|---|---|---|---|

| [M+H]⁺ | 276.0348 / 278.0328 | Positive | - |

| [M-H]⁻ | 274.0192 / 276.0172 | Negative | - |

| [Br]⁻ | 78.9183 / 80.9163 | Negative | In-source fragmentation |

Mass Spectrometry for Reaction Monitoring and Intermediate Detection

Mass spectrometry is a powerful tool for real-time reaction monitoring, allowing for the rapid identification of starting materials, intermediates, and products without extensive sample preparation. waters.com Techniques like Atmospheric Solids Analysis Probe (ASAP-MS) can be used to directly analyze reaction mixtures, providing crucial information on reaction progress. waters.com

For a hypothetical synthesis of this compound, mass spectrometry could be employed to track the consumption of reactants and the formation of the desired product. It would also be invaluable for detecting any transient intermediates or byproducts, offering insights into the reaction mechanism. For instance, in a substitution reaction where a bromine atom is introduced, the disappearance of the starting material's molecular ion peak and the appearance of the characteristic isotopic doublet for the brominated product would signify a successful reaction.

Vibrational Spectroscopy (IR and Raman) of this compound

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular vibrations within a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to exhibit several key absorptions. Given the molecular formula, the presence of N-H, O-H, C-N, C=O, and aromatic C-H and C=C bonds can be anticipated.

The N-H stretching vibrations of primary or secondary amines typically appear in the 3300-3500 cm⁻¹ region. libretexts.orgorgchemboulder.com A broad absorption band in the 3200-3600 cm⁻¹ range would be indicative of an O-H group, likely from a phenolic or alcoholic moiety, with the broadness resulting from hydrogen bonding. docbrown.infolibretexts.org Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within an aromatic ring typically appear in the 1400-1600 cm⁻¹ region. libretexts.org The C-Br stretching vibration is expected at lower wavenumbers, generally in the 500-600 cm⁻¹ range. okstate.edu

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| O-H (Phenol/Alcohol) | 3200-3600 (broad) | Stretching |

| N-H (Amine/Amide) | 3300-3500 | Stretching |

| Aromatic C-H | 3000-3100 | Stretching |

| Aliphatic C-H | 2850-2960 | Stretching |

| Aromatic C=C | 1400-1600 | Stretching |

| C-N | 1000-1350 | Stretching |

| C-Br | 500-600 | Stretching |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for identifying non-polar bonds and skeletal vibrations. The Raman spectrum of this compound would serve as a unique molecular fingerprint. physicsopenlab.org Aromatic ring vibrations are typically strong in Raman spectra, with a prominent peak around 1000 cm⁻¹ for the ring breathing mode and other bands in the 1300-1600 cm⁻¹ region. physicsopenlab.org The C-Br bond also gives rise to a characteristic Raman signal.

The Raman spectrum can be divided into distinct regions: the high wavenumber region (2800-3800 cm⁻¹) for C-H, N-H, and O-H stretching; the "silent" region (1800-2800 cm⁻¹); and the fingerprint region (600-1800 cm⁻¹), which contains a wealth of structural information from various bending and stretching vibrations. physicsopenlab.org

Surface-Enhanced Raman Scattering (SERS) for Trace Analysis

Surface-enhanced Raman scattering (SERS) is a highly sensitive technique that can amplify the Raman signal of molecules adsorbed onto or very near to a nanostructured metal surface, often silver or gold. aps.org This enhancement allows for the detection of analytes at very low concentrations. For this compound, SERS could be a valuable tool for trace analysis in complex matrices.

The SERS spectrum can sometimes differ from the normal Raman spectrum due to the molecule's orientation and interaction with the metal surface. rsc.org Studies have also shown that oxide nanoparticles, such as magnetite, can be used as substrates for SERS of organic molecules. nih.gov Furthermore, metal-organic frameworks (MOFs) are being explored as SERS substrates to improve selectivity and sensitivity. rsc.org The application of SERS to this compound could provide insights into its surface interactions and enable its detection at trace levels.

X-ray Absorption Spectroscopy (XAS) for Elemental and Electronic Structure

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to determine the local geometric and electronic structure of matter. nih.govberstructuralbioportal.orgstanford.edu It involves tuning synchrotron X-ray energy to a core-level electron binding energy of a specific element, in this case, Bromine (Br), Nitrogen (N), or Oxygen (O), and measuring the absorption coefficient as a function of the incident X-ray energy. The resulting spectrum is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), which provide complementary information. nih.gov

The XANES region, which encompasses the absorption edge and extends to about 50 eV above it, provides detailed information on the oxidation state and coordination geometry of the absorbing atom. nih.govoaepublish.com For the this compound compound, analysis of the Bromine K-edge XANES spectrum is particularly insightful. The precise energy of the absorption edge is highly sensitive to the effective charge on the bromine atom, allowing for the confirmation of its oxidation state within the molecule.

The shape and features of the XANES spectrum are dictated by the local symmetry and the nature of the covalent bonding between the bromine atom and its neighboring carbon atom. nih.gov Studies on various organobromine compounds have shown that differences in interatomic interactions and molecular geometry result in unique and distinguishable XANES spectra. nih.gov For this compound, the pre-edge and edge features would be compared against reference spectra of known brominated compounds to elucidate the local coordination environment, such as the nature of the C-Br bond (e.g., aliphatic vs. aromatic). nih.govresearchgate.net

Table 1: Hypothetical Bromine K-edge XANES Features for this compound This table is illustrative, showing typical features expected for an organobromine compound.

| Spectral Feature | Energy (eV) above edge | Structural Interpretation |

|---|---|---|

| Pre-edge Peak | -2 to 0 eV | Indicates transitions to unoccupied molecular orbitals; sensitive to local symmetry. |

| Rising Edge | 0 to 10 eV | Position reflects the oxidation state of the Bromine atom. |

| White Line | 10 to 20 eV | Intensity and shape are related to the density of unoccupied states and coordination geometry. |

| Post-edge Resonances | 20 to 50 eV | Multiple scattering resonances that provide information on the geometry of neighboring atoms. |

The EXAFS region of the spectrum begins just after the XANES region and can extend up to 1000 eV above the absorption edge. nih.gov It consists of fine-structure oscillations that arise from the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms. oaepublish.com This phenomenon makes EXAFS an excellent tool for determining the local molecular structure around the absorbing atom with high precision. nih.gov

Analysis of the Br K-edge EXAFS spectrum for this compound allows for the precise determination of interatomic distances, coordination numbers, and the identity of the atoms in the immediate vicinity of the bromine atom. oaepublish.comnih.gov By fitting the experimental EXAFS data, one can extract quantitative information about the first coordination shell (typically the Br-C bond) and often the second and third shells as well. This technique is capable of distinguishing between different types and numbers of neighboring atoms and measuring their bond lengths with sub-angstrom accuracy. oaepublish.com

Table 2: Expected Local Coordination Parameters for Bromine in this compound from EXAFS Analysis This table presents plausible, illustrative data based on typical organobromine structures.

| Scattering Path | Coordination Number (N) | Interatomic Distance (R, Å) | Debye-Waller Factor (σ², Ų) |

|---|---|---|---|

| Br-C | 1 | 1.94 | 0.0035 |

| Br...C | 2 | 2.85 | 0.0050 |

| Br...N | 1 | 3.10 | 0.0062 |

X-ray Photoelectron Spectroscopy (XPS) for Surface Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nm of a material's surface. kratos.comnih.govthermofisher.com The sample is irradiated with a monochromatic X-ray beam, causing the emission of core-level electrons. kratos.com The kinetic energy of these photoelectrons is measured, and their binding energy is calculated, which is characteristic of each element and its chemical environment. kratos.com

For this compound, an XPS survey scan would first be performed to identify all constituent elements (C, N, O, Br) and quantify their relative atomic concentrations. Following the survey, high-resolution scans of the individual C 1s, N 1s, O 1s, and Br 3d regions would be acquired. The binding energies in these high-resolution spectra exhibit small shifts, known as chemical shifts, depending on the local bonding environment of the atom.

For instance, the N 1s spectrum is expected to show multiple peaks corresponding to the different nitrogen environments within the molecule (e.g., amine, amide). xpsfitting.comxpsfitting.com Similarly, the C 1s spectrum can be deconvoluted into components representing carbon atoms in different functional groups (C-C, C-H, C-N, C=O, C-Br). The binding energies for nitrogen in organic compounds typically overlap, requiring careful analysis. xpsfitting.com This detailed analysis allows for a comprehensive understanding of the surface chemistry and functional group composition of the molecule. nih.gov

Table 3: Predicted High-Resolution XPS Binding Energies for this compound This table is illustrative, showing typical binding energy ranges for relevant functional groups.

| Core Level | Functional Group | Predicted Binding Energy (eV) |

|---|---|---|

| Br 3d₅/₂ | R-Br | ~70.5 |

| O 1s | C=O (Amide) | ~531.8 |

| N 1s | R-NH-C=O (Amide) | ~400.2 |

| N 1s | Aromatic C-N / Amine | ~399.5 - 401.0 |

| C 1s | C=O (Amide) | ~288.0 |

| C 1s | C-N / C-O | ~286.5 |

| C 1s | C-Br | ~285.8 |

| C 1s | C-C / C-H | ~284.8 |

Computational Chemistry and in Silico Modeling of C9h14brn3o2

Quantum Chemical Calculations on C9H14BrN3O2

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods provide insights into molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of nucleoside analogs. rsc.org For this compound, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry and predict its electronic properties. researchgate.netbioorganica.org.ua These calculations can determine key metrics of reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Furthermore, DFT can be used to calculate various electronic properties that shed light on the molecule's behavior. These properties are summarized in the table below.

| Property | Description | Typical Calculated Value for Similar Compounds |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | ~ -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | ~ -1.5 eV |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. | ~ 5.0 eV |

| Dipole Moment | Measure of the net molecular polarity. | ~ 3-5 Debye |

| Ionization Potential | The minimum energy required to remove an electron from the molecule. | ~ 8.0 eV |

| Electron Affinity | The energy released when an electron is added to the molecule. | ~ 1.0 eV |

These values are representative and can vary depending on the specific isomer and computational method.

DFT studies on related 5-halogenated uracil (B121893) derivatives have shown that the introduction of a bromine atom has a minimal effect on the intramolecular tautomerization energies but can influence the molecule's susceptibility to electron-induced degradation, a property relevant in the design of radiosensitizers. bioorganica.org.uaresearchgate.net

Ab Initio Calculations for Molecular Properties

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a high level of theory for calculating molecular properties. tandfonline.com For nucleoside analogs like this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2), are employed to obtain highly accurate geometries and energies. acs.orgresearchgate.net These calculations are particularly useful for studying subtle stereoelectronic effects, such as the anomeric effect, which influences the conformational preferences of the molecule. researchgate.net

A comprehensive conformational analysis of related nucleosides using ab initio methods has revealed the existence of multiple stable conformers with small energy differences. acs.org The relative populations of these conformers are temperature-dependent, which can have significant implications for the molecule's biological activity. acs.org

Natural Bond Orbital (NBO) Analysis of this compound

Natural Bond Orbital (NBO) analysis is a powerful tool used to study the delocalization of electron density and the nature of bonding within a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized, intuitive chemical entities such as bonds, lone pairs, and antibonds. wikipedia.org For this compound, NBO analysis can provide a detailed picture of the intramolecular interactions, including hyperconjugative effects that contribute to molecular stability. nih.gov

The key output of an NBO analysis is the second-order perturbation theory analysis of the Fock matrix, which quantifies the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy, E(2), associated with these interactions is a measure of their strength.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) - Representative Values |

| LP(1) N3 | π(C2-N1) | ~ 20-30 |

| LP(1) O4' | σ(C1'-N1) | ~ 5-10 |

| σ(C5-C6) | σ*(C5-Br) | ~ 2-5 |

LP denotes a lone pair, σ a bonding orbital, and σ and π* antibonding orbitals. The values are illustrative for a brominated nucleoside analog.*

In brominated pyrimidines, NBO analysis can reveal the electronic consequences of the bromine substitution, such as the polarization of the C-Br bond and the influence of the bromine atom on the electronic structure of the pyrimidine (B1678525) ring. nih.govnih.gov These insights are crucial for understanding the molecule's reactivity and its potential to form intermolecular interactions. southampton.ac.uk

Molecular Dynamics (MD) Simulations of this compound Systems

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. pasteur.fr By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the conformational landscape of a molecule and its interactions with its environment.

Conformational Dynamics and Energy Landscape Exploration

MD simulations of nucleoside analogs like this compound can map out the molecule's conformational energy landscape, identifying the most stable conformations and the energy barriers between them. researchgate.net These simulations can track the puckering of the sugar ring (in the case of a nucleoside), the rotation around the glycosidic bond, and the flexibility of other substituents. The conformational preferences of a nucleoside analog are critical for its ability to be recognized by and interact with biological macromolecules. acs.orgacs.org

Simulation of this compound Interactions with Macromolecules

A key application of MD simulations is to study the interaction of a small molecule like this compound with a biological macromolecule, such as a protein or a nucleic acid. researchgate.netnih.govnih.gov These simulations can predict the binding mode of the molecule in the active site of an enzyme, for example, and calculate the binding free energy, which is a measure of the binding affinity.

MD simulations of systems containing brominated nucleosides have been used to study their effects on the structure and dynamics of DNA and RNA. fuw.edu.ploup.com For instance, simulations have shown that the presence of a 5-bromouridine (B41414) can alter the local helical parameters of a DNA duplex. oup.com Such studies are vital for understanding the mechanisms by which these analogs may exert their biological effects. researchgate.net The insights gained from these simulations can guide the design of new molecules with improved binding properties. nih.gov

Molecular Docking and Binding Site Analysis for this compound

Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this involves modeling its interaction with biological targets to understand its mechanism of action.

The prediction of how this compound (the ligand) binds to a biological receptor is fundamental to understanding its pharmacological profile. The primary mechanism of Bromantane is understood to involve the inhibition of monoamine transporters, specifically the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT). tandfonline.comacs.org Therefore, in silico docking studies would focus on these protein structures.

Using crystallographic data of SERT and DAT, or homology models if crystal structures are unavailable, the this compound molecule is computationally placed into the binding site of these transporters. nih.gov The process involves exploring various possible conformations and orientations of the ligand within the receptor's binding pocket to find the most energetically favorable pose. nih.gov This predicted binding mode can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For instance, a study on cage-amide derivatives, including Bromantane, analyzed binding to a proposed cavity in the p37 protein, identifying key amino acid residues like Phe52, Leu118, and Cys120 as forming the binding site. nih.gov

The results of such analyses are often visualized as 3D models and can be quantified by a docking score, which estimates the binding affinity.

Table 1: Illustrative Molecular Docking Results for this compound with Target Transporters

| Target Protein | PDB ID (or Homology Model) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Serotonin Transporter (SERT) | 5I73 | -8.5 | Tyr95, Ile172, Phe335, Ser438 |

| Dopamine Transporter (DAT) | 4XP4 | -7.9 | Asp79, Ser149, Val152, Phe326 |

Note: This table presents hypothetical, yet plausible, data for illustrative purposes, based on typical results from molecular docking studies.

Scoring functions are mathematical methods used in molecular docking to estimate the binding affinity between a ligand and a receptor. nih.gov These functions can be physics-based, empirical, or knowledge-based, each with its own strengths and limitations. They calculate a score that represents the strength of the interaction, with lower scores generally indicating a more stable complex. nih.gov

For more accurate predictions of binding free energy, more computationally intensive methods like Free Energy Perturbation (FEP) can be employed. FEP is a rigorous method based on statistical mechanics that calculates the difference in free energy between two states, for example, a ligand in solution versus the ligand bound to a protein. While computationally expensive, FEP can provide highly accurate predictions of binding affinities, which are invaluable in lead optimization during drug discovery. This method is part of a broader class of calculations that can be accelerated by modern machine learning techniques and advanced computer architectures. mit.edu

Quantitative Structure-Activity Relationship (QSAR) and Structure-Kinetic Relationship (QSKR) Studies

QSAR and QSKR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity or kinetic properties, respectively. ijper.orgnih.gov These models are essential for predicting the properties of new, unsynthesized analogs.

To develop a QSAR model for analogs of this compound, a dataset of structurally related compounds with known biological activities (e.g., inhibitory concentrations against SERT or DAT) is required. dntb.gov.uaresearchgate.net For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is then used to build a mathematical equation that links the descriptors to the biological activity. unbosque.edu.co A successful QSAR model can then be used to predict the activity of new, hypothetical analogs of this compound, guiding the synthesis of more potent compounds. nih.gov For instance, QSAR studies on adamantane (B196018) derivatives have been used to establish relationships for antimicrobial and anti-tuberculosis activities. ijper.orgnih.gov

Table 2: Example of a 2D-QSAR Model for this compound Analogs Targeting SERT

| Descriptor | Coefficient | Description |

| LogP | +0.45 | Lipophilicity (Octanol-water partition coefficient) |

| TPSA | -0.21 | Topological Polar Surface Area |

| MR | +0.15 | Molar Refractivity |

| (Constant) | +2.50 | Intercept of the regression equation |

Note: This table illustrates a hypothetical QSAR equation: pIC50 = 2.50 + 0.45(LogP) - 0.21(TPSA) + 0.15(MR). The coefficients indicate the relative importance of each descriptor.

In recent years, machine learning (ML) has become a powerful tool in QSAR modeling. tandfonline.com ML algorithms, such as Random Forest (RF), Support Vector Machines (SVM), and Artificial Neural Networks (ANN), can handle complex, non-linear relationships between molecular descriptors and biological activity that may be missed by traditional methods. researchgate.netunbosque.edu.co

These approaches have been successfully applied to develop predictive models for neurotransmitter reuptake inhibitors. tandfonline.comresearchgate.net For a compound like this compound, an ML-based QSAR model could be trained on a large dataset of adamantane derivatives and their activities on SERT and DAT. researchgate.net The resulting model would likely have higher predictive accuracy than linear models, making it a more reliable tool for virtual screening and the design of novel analogs. tandfonline.com The performance of these models is often evaluated using metrics like the coefficient of determination (R²) and root-mean-square error (RMSE) for both training and test sets. researchgate.net

QSPR is an extension of the QSAR concept that aims to predict the physicochemical properties of compounds rather than their biological activity. jocpr.com For this compound, QSPR models could be developed to predict properties such as solubility, melting point, or chromatographic retention times.

For example, a QSPR study on adamantane derivatives successfully developed models to predict Kovats retention indices (RI), a property relevant to gas chromatography. jocpr.com Such models use theoretically derived molecular descriptors to build a regression equation. A reliable QSPR model can estimate properties for molecules that have not yet been synthesized, saving time and resources in the laboratory. jocpr.com

Computational Prediction of Reaction Pathways and Mechanistic Insights

Computational chemistry provides indispensable tools for elucidating the potential reaction pathways and understanding the underlying mechanisms for a given compound. For this compound, these methods can predict the feasibility and outcomes of various transformations, particularly those involving the reactive bromo-imidazole core.

Detailed mechanistic insights into chemical reactions can be achieved by modeling the potential energy surface, identifying transition states, and calculating activation energies. numberanalytics.com Density Functional Theory (DFT) is a widely used quantum mechanical method for these investigations, offering a balance between accuracy and computational cost. numberanalytics.comresearchgate.net For this compound, DFT calculations can be employed to study reactions such as nucleophilic substitution at the bromine-bearing carbon, which is a key potential transformation for this molecule.

Computational studies on similar bromo-heterocyclic systems have demonstrated that DFT can effectively model reaction mechanisms, such as whether a reaction proceeds via a concerted S_NAr pathway or a stepwise addition-elimination process. acs.org By calculating the energies of intermediates and transition states, researchers can determine the most likely reaction pathway. For instance, the reaction of this compound with a nucleophile (Nu) can be modeled to compare different potential mechanisms.

A hypothetical computational analysis of nucleophilic substitution on this compound is summarized in the table below. Such a study would typically involve calculating the activation energy (ΔG‡) for different nucleophiles and proposed pathways.

Table 1: Hypothetical DFT-Calculated Activation Energies for Nucleophilic Substitution on this compound

| Nucleophile (Nu) | Proposed Pathway | Predicted Activation Energy (ΔG‡) (kcal/mol) | Predicted Reaction Rate |

| Ammonia (B1221849) (NH₃) | Concerted S_NAr | 25.4 | Moderate |

| Methylamine (CH₃NH₂) | Stepwise Addition-Elimination | 22.1 | Fast |

| Thiophenol (PhSH) | Concerted S_NAr | 28.9 | Slow |

| Water (H₂O) | Stepwise Addition-Elimination | 35.2 | Very Slow |

Note: The data in this table is illustrative and represents the type of results that would be generated from DFT calculations to predict reaction feasibility and selectivity.

Furthermore, computational models can elucidate the role of substituents on the imidazole (B134444) ring, predicting how they influence the electron density and, consequently, the reactivity of the molecule toward electrophiles or nucleophiles. numberanalytics.com Frontier Molecular Orbital (FMO) theory, for example, can be used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), providing insights into the sites most susceptible to electrophilic and nucleophilic attack, respectively. dergipark.org.trresearchgate.net

Predictive Analytics and In Silico Experimentation for this compound

Predictive analytics in chemistry leverages historical data, statistical algorithms, and machine learning techniques to forecast future outcomes. patsnap.com When applied to a specific molecule like this compound, it can predict a wide range of properties and behaviors, forming the basis of in silico experimentation. wikipedia.org This approach allows for the rapid screening and evaluation of virtual compound libraries, saving significant time and resources compared to traditional laboratory experiments. patsnap.comwikipedia.org

In silico experimentation involves using computer simulations to test hypotheses about a molecule's behavior under various conditions. wikipedia.org For this compound, this could include predicting its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which are crucial for assessing its potential as a therapeutic agent. dergipark.org.trnih.gov Quantitative Structure-Activity Relationship (QSAR) models, a form of predictive analytics, can be developed by correlating structural features of a set of molecules with their experimental activities. mdpi.com While specific QSAR models for this compound are not publicly available, such models are commonly built for classes of heterocyclic compounds to guide the design of new derivatives with enhanced potency or improved safety profiles. nih.govresearchgate.net

A virtual or in silico experiment could be designed to explore the chemical space around this compound by systematically modifying its structure and predicting the impact on a specific property, such as binding affinity to a hypothetical protein target. Machine learning models trained on data from similar compounds can then predict the outcomes for these new, virtual molecules. researchgate.net

Table 2: Example of an In Silico Experiment on this compound Analogs

| Compound ID | Modification on Imidazole Ring | Predicted Property (e.g., Binding Affinity, -log(IC₅₀)) | Predicted Lipinski's Rule of Five Compliance |

| This compound | (Parent Compound) | 6.5 | Yes |

| Analog-01 | Replace -Br with -Cl | 6.2 | Yes |

| Analog-02 | Replace -Br with -F | 5.9 | Yes |

| Analog-03 | Replace -Br with -I | 6.8 | Yes |

| Analog-04 | Modify tert-butyl to isopropyl | 6.4 | Yes |

| Analog-05 | N-methyl to N-ethyl | 6.3 | Yes |

Note: This table presents hypothetical data from a predictive model to illustrate how in silico experimentation can be used to screen virtual derivatives and prioritize candidates for synthesis.

These in silico tools enable a "fail fast, fail cheap" approach in drug discovery and materials science. mdpi.com By simulating molecular interactions and predicting key properties computationally, researchers can refine molecular designs before committing to costly and time-consuming synthetic and experimental work. patsnap.commicrobenotes.com This integration of computational and experimental strategies is central to modern chemical research. researchgate.net

Chemical Biology and Biological Activity Research on C9h14brn3o2

Exploration of Molecular Targets and Biological Pathways

A thorough search of scientific databases reveals no specific studies identifying the molecular targets or biological pathways modulated by any C9H14BrN3O2 isomer.

Identification of this compound Binding to Specific Biomolecules (e.g., proteins, enzymes, nucleic acids)

There is no published research that specifically details the binding of any this compound isomer to proteins, enzymes, or nucleic acids. While imidazole-containing compounds are known to interact with various biological targets through mechanisms like hydrogen bonding and π–π stacking, specific binding partners for this compound have not been identified. clinmedkaz.org

Investigation of Enzymatic Inhibition or Modulation by this compound

While it is theorized that imidazole (B134444) derivatives may act as enzyme inhibitors, no studies were found that demonstrate the inhibition or modulation of any specific enzyme by a compound with the formula this compound. clinmedkaz.org The biological activity of such compounds is often attributed to the imidazole ring, but without experimental data, this remains a general hypothesis for this specific molecular formula.

Analysis of Signaling Pathway Modulation by this compound

There is no available research on the modulation of any cellular signaling pathways by this compound.

Mechanistic Underpinnings of this compound Biological Effects

In the absence of established biological effects, there are consequently no studies on the mechanistic underpinnings of such effects for this compound.

Cellular Level Investigations (e.g., cell membrane interactions, organelle effects)

No published studies have investigated the effects of this compound at the cellular level, such as its interaction with cell membranes or its impact on organelles.

Impact on Cellular Metabolism (e.g., tricarboxylic acid cycle, biosynthesis pathways)

There is no research documenting the impact of any this compound isomer on cellular metabolism, including key pathways like the tricarboxylic acid cycle or other biosynthetic routes.

Influence on Gene and Protein Expression (e.g., iNOS, COX-2, BCL-2)

There is no specific information available in the reviewed scientific literature regarding the influence of the chemical compound this compound or its known isomers on the gene and protein expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), or B-cell lymphoma 2 (Bcl-2).

While some broader classes of related compounds, such as pyrazole-sulfonamide hybrids, have been noted for their potential to inhibit COX-2, these findings are not specific to this compound. mdpi.com Without direct experimental evidence, any claims about the effect of this compound on the expression of iNOS, COX-2, and Bcl-2 would be speculative.

Molecular Mechanisms of Cellular Responses (e.g., apoptosis induction, cell cycle regulation)

There is no specific published research detailing the molecular mechanisms through which this compound might induce cellular responses such as apoptosis or regulate the cell cycle. The general classes of imidazole and pyrazole (B372694) derivatives are known to possess a wide range of biological activities, but specific studies on this compound's role in these fundamental cellular processes are not available in the public domain. smolecule.com

Ligand Binding Kinetics and Thermodynamics of this compound

No specific studies on the ligand binding kinetics and thermodynamics of this compound were found in the available scientific literature.

There is no available data from experimental studies determining the association (kₒₙ) and dissociation (kₒ𝒻𝒻) rates for the binding of this compound to any biological target.

There are no published biophysical characterization studies, such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR), that describe the binding events of this compound with any protein or biological macromolecule.

Application of this compound as Chemical Probes in Biological Systems

There is no information in the reviewed scientific literature to suggest that the compound this compound has been developed or utilized as a chemical probe for investigating biological systems. While its constituent structures, like imidazole and pyrazole, are found in various bioactive molecules, the specific application of this compound as a research tool has not been documented. smolecule.com

Advanced Analytical Method Development for C9h14brn3o2 Analysis

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for C9H14BrN3O2

High-Performance Liquid Chromatography (HPLC) is a predominant technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. asianjpr.comwjpmr.com The development of an HPLC method for this compound would involve a systematic optimization of chromatographic conditions to achieve a suitable separation of the main compound from any impurities or degradation products. rasayanjournal.co.in

The choice of the chromatographic column and stationary phase is a critical first step in HPLC method development. asianjpr.compharmtech.com For a compound like this compound, which possesses moderate polarity, a reversed-phase (RP) stationary phase would likely be the initial choice. pharmtech.com

Key Considerations for Column Selection:

Stationary Phase Chemistry: C18 (octadecylsilane) columns are the most common starting point in reversed-phase HPLC due to their versatility and wide applicability. globalresearchonline.net Other potential stationary phases could include C8, phenyl, or cyano columns, depending on the specific separation needs and the presence of isomers or impurities.

Particle Size: Columns with smaller particle sizes (e.g., 3 µm or 5 µm) generally provide higher efficiency and better resolution. pharmtech.com

Column Dimensions: Shorter columns (e.g., 10-15 cm) can reduce analysis time and solvent consumption, which is beneficial for routine quality control. pharmtech.com

An example of column parameters that might be evaluated during method development is presented in the table below.

| Parameter | Option 1 | Option 2 | Option 3 |

| Stationary Phase | C18 | C8 | Phenyl |

| Particle Size (µm) | 5 | 3.5 | 1.8 |

| Column Length (mm) | 150 | 100 | 50 |

| Internal Diameter (mm) | 4.6 | 3.0 | 2.1 |

The mobile phase composition plays a crucial role in controlling the retention and elution of the analyte. globalresearchonline.net For reversed-phase HPLC, the mobile phase typically consists of a mixture of water (or an aqueous buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). globalresearchonline.netijmrhs.com

Optimization Steps:

Organic Modifier Selection: The choice between acetonitrile and methanol can affect selectivity. Acetonitrile is often preferred due to its lower UV cutoff and viscosity.

Buffer pH: If the compound has ionizable functional groups, controlling the pH of the mobile phase is essential to ensure consistent retention times and peak shapes.

Isocratic vs. Gradient Elution: An isocratic elution (constant mobile phase composition) is simpler, but a gradient elution (composition changes over time) is often necessary for complex samples containing multiple components with a wide range of polarities. pharmtech.com A gradient can improve peak shape and reduce analysis time. pharmtech.com

A hypothetical gradient elution program for this compound analysis might look like this:

| Time (min) | % Aqueous (e.g., Water with 0.1% Formic Acid) | % Organic (e.g., Acetonitrile) |

| 0.0 | 95 | 5 |

| 10.0 | 5 | 95 |

| 12.0 | 5 | 95 |

| 12.1 | 95 | 5 |

| 15.0 | 95 | 5 |

The selection of a suitable detector depends on the physicochemical properties of this compound. asianjpr.com

UV-Vis Detection: If the molecule contains a chromophore (a part of the molecule that absorbs UV or visible light), a UV-Vis detector is a common and robust choice. asianjpr.com The wavelength of maximum absorbance (λmax) would be determined by scanning a solution of the compound across a range of UV wavelengths (e.g., 200-400 nm). journaljpri.com

Fluorescence Detection: If the compound is fluorescent or can be derivatized to become fluorescent, a fluorescence detector can offer higher sensitivity and selectivity.

Mass Spectrometry (MS) Detection: HPLC coupled with a mass spectrometer (LC-MS) provides high sensitivity and specificity, and crucially, it can provide information about the molecular weight and structure of the compound and its impurities. ijnrd.org This is particularly valuable for identifying unknown degradation products.

| Detector Type | Principle | Applicability to this compound |

| UV-Vis | Measures absorbance of light by the analyte. | Applicable if the compound has a suitable chromophore (e.g., nitro group, aromatic ring). nih.govnih.gov |

| Fluorescence | Measures emission of light from an excited analyte. | Applicable only if the compound is naturally fluorescent or can be derivatized. |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized analytes. | Universally applicable and provides structural information. Highly specific. |

Once the HPLC method is developed, it must be validated according to guidelines from bodies like the International Council for Harmonisation (ICH) to ensure it is suitable for its intended purpose. rasayanjournal.co.in

Robustness: The method's robustness is tested by making small, deliberate changes to method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and observing the effect on the results. The results should remain largely unaffected.

Sensitivity: This is determined by establishing the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. rasayanjournal.co.in

Reproducibility: This is assessed by having different analysts in different laboratories run the same analysis to see if they obtain comparable results, demonstrating the method's transferability.

Integration of Quality by Design (QbD) Principles in this compound Method Development

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and control based on sound science and quality risk management. nih.govmt.com In analytical method development, QbD helps to build quality into the method from the start. ipinnovative.com

Elements of QbD in Method Development:

Analytical Target Profile (ATP): This defines the requirements for the analytical method, such as the desired accuracy, precision, and sensitivity needed to monitor a critical quality attribute (CQA) of the drug product. ipinnovative.com

Risk Assessment: Potential variables in the analytical method that could impact its performance are identified and ranked (e.g., using a fishbone diagram or Failure Mode Effects Analysis).

Design of Experiments (DoE): This is a statistical tool used to systematically explore the effects of multiple method parameters (e.g., mobile phase pH, gradient slope, temperature) on the method's performance. This allows for the definition of a "Method Operable Design Region" (MODR), which is analogous to a process design space. nih.gov

By using QbD, the resulting analytical method is more robust and less likely to fail during routine use. mt.com

Automation and AI-Driven Analytical Platforms for this compound Analysis

Modern analytical laboratories are increasingly incorporating automation and artificial intelligence (AI) to improve efficiency and data quality.

Automation: Automated HPLC systems can run sequences of samples overnight without manual intervention. Robotic systems can automate sample preparation steps, reducing variability and analyst exposure to chemicals.

AI-Driven Platforms: AI and machine learning algorithms can be used to accelerate method development by predicting optimal separation conditions. stealthagents.comcoefficient.io AI can also be used in data analysis to identify trends, detect out-of-specification results, and even predict potential instrument failures. domo.com Platforms like AnswerRocket, DataRobot, and H2O.ai are examples of AI tools that can be applied to complex datasets generated during pharmaceutical analysis. stealthagents.comdomo.com AI can also enhance literature review and data extraction from scientific papers using tools like Sourcely and ChatPDF, which could aid in the initial phases of method development. sourcely.net

C9h14brn3o2 in Materials Science Research

Design and Synthesis of C9H14BrN3O2-Incorporated Functional Materials